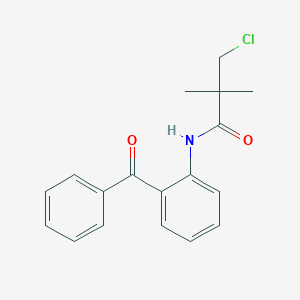

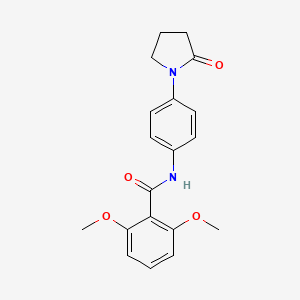

![molecular formula C14H14N4O3 B2878536 (2E)-N-甲基-4-[(4-氧代-3,4-二氢酞嗪-1-基)甲酰胺基]丁-2-烯酰胺 CAS No. 2097939-56-3](/img/structure/B2878536.png)

(2E)-N-甲基-4-[(4-氧代-3,4-二氢酞嗪-1-基)甲酰胺基]丁-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide, also known as MitoBloCK-6, is a small molecule inhibitor of mitochondrial complex II. It is a promising tool for studying mitochondrial function and has potential applications in drug discovery and development.

科学研究应用

Antifungal Applications

This compound has been utilized in the synthesis of derivatives that exhibit significant antifungal activity . The one-pot, eco-friendly synthesis of these derivatives involves combining phthalic anhydride with anilines and anthranilamide in water, without any catalyst . This green chemistry approach not only provides excellent yields but also reduces environmental impact due to the use of water as a solvent. Some synthesized compounds have shown prominent activity against fungal strains, highlighting the potential of this compound in developing new antifungal agents .

Antiviral Research

Derivatives of this compound have been studied for their antiviral properties . Compounds containing five-membered heteroaryl amines, which can be synthesized from this base compound, have shown relatively higher antiviral activity. This activity is comparable to that of the well-known antiviral drug Ribavirin, suggesting that further modification of these amines could lead to potent antiviral therapeutics .

COX-2 Inhibition for Anti-Inflammatory Drugs

The compound has been a precursor in the synthesis of molecules with Cyclooxygenase-2 (COX-2) inhibitory activity . COX-2 inhibitors are a class of drugs that selectively block the COX-2 enzyme, which plays a significant role in causing inflammation and pain. Therefore, derivatives of this compound could be valuable in the development of new anti-inflammatory medications .

Green Chemistry Synthesis

The compound’s synthesis itself represents an application in green chemistry . The one-pot synthesis method that uses water as a solvent exemplifies an environmentally friendly procedure. This approach aligns with the principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products .

Oncology Research

Phthalazinone derivatives, which can be synthesized from this compound, have been associated with anti-cancer properties . The quinazolinone ring system, a significant class of N-heterocyclic compounds, is found in many compounds with beneficial biological properties, including anti-cancer effects . This makes the compound a valuable starting point for the synthesis of potential chemotherapeutic agents.

Development of Analgesics

Phthalimide derivatives, related to this compound, have been documented to produce favorable medicinal effects, such as analgesic properties . This suggests that the compound could be used to develop new pain-relief medications, expanding the scope of its application in pharmaceutical research.

属性

IUPAC Name |

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-oxo-3H-phthalazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-15-11(19)7-4-8-16-14(21)12-9-5-2-3-6-10(9)13(20)18-17-12/h2-7H,8H2,1H3,(H,15,19)(H,16,21)(H,18,20)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPZROMICJZCJT-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CCNC(=O)C1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C=C/CNC(=O)C1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

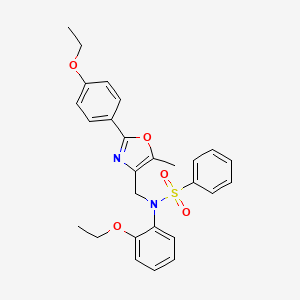

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2878456.png)

![5-(Hydroxymethyl)-2-methyl-4-({[(4-methylphenyl)methyl]amino}methyl)pyridin-3-ol](/img/structure/B2878459.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2878465.png)

![1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2878467.png)

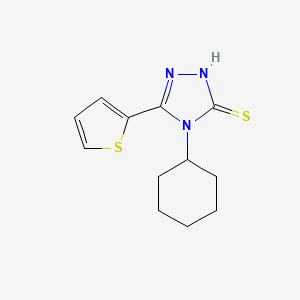

![3-ethyl-N-[3-(trifluoromethyl)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2878469.png)

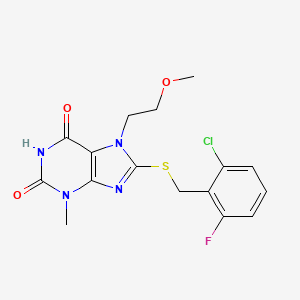

![1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2878471.png)